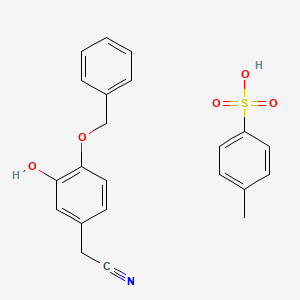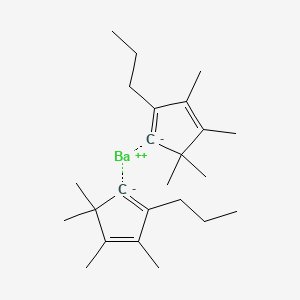
AGIL; Shogun; Ro 17-3664
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propaquizafop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is primarily used to control annual and perennial grass weeds in various crops such as sugar beets, soybeans, sunflowers, and vegetables . The compound is known for its effectiveness in targeting grass species without affecting broadleaf plants.
Vorbereitungsmethoden
Propaquizafop is synthesized through a series of chemical reactions involving the esterification of 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propionic acid with 2-isopropylideneaminooxyethanol . The reaction conditions typically involve the use of a base catalyst and an organic solvent. Industrial production methods often employ high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Propaquizafop undergoes several types of chemical reactions, including:
Hydrolysis: In the soil, propaquizafop degrades to its major metabolite, quizalofop, through hydrolysis of the ester bond.
Oxidation and Reduction: These reactions are less common but can occur under specific environmental conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoxaline moiety.
Common reagents used in these reactions include water for hydrolysis and various organic solvents for substitution reactions. The major products formed are quizalofop and other minor metabolites .
Wissenschaftliche Forschungsanwendungen
Propaquizafop has a wide range of applications in scientific research:
Agriculture: It is extensively used to study weed control mechanisms and the development of herbicide-resistant crops.
Environmental Science: Research focuses on its persistence and dissipation in soil and its impact on soil properties.
Toxicology: Studies investigate its effects on non-target organisms, including potential carcinogenic and genotoxic effects.
Wirkmechanismus
Propaquizafop exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants . This inhibition disrupts the production of essential lipids, leading to the death of the targeted grass weeds. The molecular target is the ACCase enzyme, and the pathway involved is the fatty acid biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Propaquizafop is unique among herbicides due to its high selectivity for grass species and its minimal impact on broadleaf plants. Similar compounds include:
Quizalofop: Another ACCase inhibitor with a similar mode of action.
Cycloxydim: A herbicide with a broader range of grass weed control but less selectivity.
Clodinafop-propargyl: Also an ACCase inhibitor but with different application rates and efficacy.
Propaquizafop stands out for its effectiveness at lower application rates and its specific targeting of grass species, making it a valuable tool in integrated weed management programs.
Eigenschaften
Molekularformel |
C22H22ClN3O5 |
|---|---|
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
2-(propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinazolin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-21(27)15(3)30-18-5-7-19(8-6-18)31-22-24-13-16-12-17(23)4-9-20(16)25-22/h4-9,12-13,15H,10-11H2,1-3H3 |
InChI-Schlüssel |
QFPFELIAVNQMCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)


![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)

![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)

![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)


![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)

